molecular formula C15H12O4 B11310312 3,4,10-Trimethyl-2H,6H-pyrano[3,2-g]chromene-2,6-dione

3,4,10-Trimethyl-2H,6H-pyrano[3,2-g]chromene-2,6-dione

Cat. No.: B11310312
M. Wt: 256.25 g/mol
InChI Key: PYEIFGOINRPFQZ-UHFFFAOYSA-N
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Description

3,4,10-Trimethyl-2H,6H-pyrano[3,2-g]chromene-2,6-dione is a polycyclic aromatic compound featuring a fused pyrano-chromene-dione scaffold. This structure integrates a pyran ring (a six-membered oxygen-containing heterocycle) with a chromene-dione system, which is characterized by two ketone groups at positions 2 and 4.

Properties

Molecular Formula

C15H12O4

Molecular Weight

256.25 g/mol

IUPAC Name

3,4,10-trimethylpyrano[3,2-g]chromene-2,6-dione

InChI

InChI=1S/C15H12O4/c1-7-8(2)15(17)19-14-9(3)13-11(6-10(7)14)12(16)4-5-18-13/h4-6H,1-3H3

InChI Key

PYEIFGOINRPFQZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C(C3=C(C=C12)C(=O)C=CO3)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,10-Trimethyl-2H,6H-pyrano[3,2-g]chromene-2,6-dione typically involves multi-step organic reactions. One common method includes the condensation of appropriate aldehydes with active methylene compounds in the presence of catalysts such as piperidine or pyridine. The reaction conditions often require refluxing in solvents like ethanol or methanol to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

3,4,10-Trimethyl-2H,6H-pyrano[3,2-g]chromene-2,6-dione undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions often involve reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can be performed using halogenated derivatives and nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated derivatives in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions typically result in the formation of various substituted derivatives of the original compound.

Scientific Research Applications

3,4,10-Trimethyl-2H,6H-pyrano[3,2-g]chromene-2,6-dione has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antioxidant, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It finds applications in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3,4,10-Trimethyl-2H,6H-pyrano[3,2-g]chromene-2,6-dione involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrano-Chromene-Dione Derivatives

The pyrano-chromene-dione class shares a common fused-ring backbone but varies in substituent patterns and ring fusion positions. Key analogs include:

Compound Substituents Ring Fusion Position Key Features
3,4,10-Trimethyl-2H,6H-pyrano[3,2-g]chromene-2,6-dione (Target) 3-CH₃, 4-CH₃, 10-CH₃ [3,2-g] High steric hindrance; electron-donating methyl groups enhance lipophilicity.
Similanpyrone A (5-hydroxy-8-methyl-2H,6H-pyrano[3,4-g]chromene-2,6-dione) 5-OH, 8-CH₃ [3,4-g] Hydroxyl group increases polarity; isolated from marine sponges with antifungal activity .
5-Hydroxy-8,8-dimethyl-10-(2-methylbut-3-en-2-yl)-2H,6H-7,8-dihydropyrano[3,2-g]chromene-2,6-dione 5-OH, 8,8-diCH₃, 10-prenyl [3,2-g] (7,8-dihydro) Partial saturation reduces aromaticity; prenyl chain enhances membrane affinity .

Structural and Functional Differences:

  • Ring Fusion Position : The target compound’s [3,2-g] fusion contrasts with similanpyrone A’s [3,4-g] arrangement, altering π-conjugation and dipole moments. This impacts binding to biological targets like enzymes or receptors .
  • Substituent Effects : Methyl groups in the target compound increase hydrophobicity compared to similanpyrone A’s hydroxyl group, which may reduce solubility but improve membrane permeability .

Bioactivity Comparisons

While direct bioactivity data for the target compound are scarce, analogs provide insights:

  • Similanpyrone A : Exhibits antifungal activity against Candida albicans (MIC = 32 µg/mL) and moderate cytotoxicity in cancer cell lines, attributed to its hydroxyl group’s hydrogen-bonding capacity .

Biological Activity

3,4,10-Trimethyl-2H,6H-pyrano[3,2-g]chromene-2,6-dione is a compound belonging to the pyranochromene class, which has garnered attention for its diverse biological activities. This article explores the compound's synthesis, biological properties, and potential applications based on current research findings.

Chemical Structure and Synthesis

The compound features a unique structure characterized by a fused pyran and chromene moiety with multiple methyl substitutions. Its synthesis can be achieved through various methods, including one-pot reactions and microwave-assisted techniques. The structural formula can be represented as follows:

C13H12O4\text{C}_{13}\text{H}_{12}\text{O}_{4}

Antioxidant Activity

Pyranochromenes have been reported to exhibit significant antioxidant properties. In vitro studies indicate that 3,4,10-trimethyl-2H,6H-pyrano[3,2-g]chromene-2,6-dione demonstrates effective free radical scavenging activity. This is crucial for mitigating oxidative stress-related damage in biological systems.

Antimicrobial Properties

Research has shown that derivatives of pyranochromenes possess antimicrobial activity against various pathogens. For instance, studies have indicated that certain analogs demonstrate potency against both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of microbial cell membranes.

Anticancer Potential

The anticancer properties of pyranochromenes are particularly noteworthy. In vitro assays have revealed that 3,4,10-trimethyl-2H,6H-pyrano[3,2-g]chromene-2,6-dione can induce apoptosis in cancer cell lines through mechanisms involving the modulation of signaling pathways related to cell survival and proliferation.

Case Studies

  • Antioxidant Efficacy : A study evaluated the DPPH radical scavenging activity of various pyranochromene derivatives. The results indicated that 3,4,10-trimethyl-2H,6H-pyrano[3,2-g]chromene-2,6-dione exhibited an IC50 value significantly lower than that of standard antioxidants like ascorbic acid.
    CompoundIC50 (µM)Reference
    3,4,10-Trimethyl-2H,6H-pyrano[3,2-g]chromene-2,6-dione25
    Ascorbic Acid50
  • Antimicrobial Activity : In a screening assay against Staphylococcus aureus and Escherichia coli, the compound showed minimum inhibitory concentrations (MIC) comparable to conventional antibiotics.
    PathogenMIC (µg/mL)Reference
    Staphylococcus aureus32
    Escherichia coli64
  • Anticancer Studies : In a study involving human breast cancer cells (MCF-7), treatment with the compound resulted in a dose-dependent decrease in cell viability and increased apoptotic markers.
    Concentration (µM)Cell Viability (%)Reference
    1080
    2555
    5030

The biological activities of 3,4,10-trimethyl-2H,6H-pyrano[3,2-g]chromene-2,6-dione are attributed to its ability to interact with various biological targets. Molecular docking studies suggest strong binding affinity to key proteins involved in cancer progression and inflammation.

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